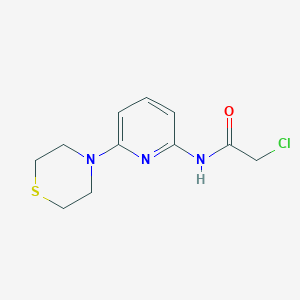

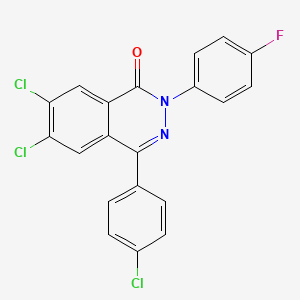

![molecular formula C16H16N2OS2 B2365033 3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326820-47-6](/img/structure/B2365033.png)

3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported in the literature . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular formula of “3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one” is C16H16N2OS2, and its molecular weight is 316.44.Aplicaciones Científicas De Investigación

Anti-HIV-1 Activity

- Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and shown to inhibit the reproduction of the human immunodeficiency virus type 1 (HIV-1) in vitro, demonstrating significant virus-inhibiting properties (Novikov et al., 2004).

Novel Synthesis Techniques

- A greener approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are important pharmacophores, has been reported. This method is characterized by step economy and reduced environmental impact (Shi et al., 2018).

Anti-Inflammatory and Antibacterial Activity

- Certain derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been prepared and tested for their anti-inflammatory and antibacterial properties, showcasing promising results (Srivastava & Das, 2009).

Antitumor Activity

- Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their antitumor activity. They have shown potential against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

- New thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and found to exhibit significant antibacterial and antifungal activities, surpassing some conventional drugs in efficacy against certain strains of bacteria and fungi (Kahveci et al., 2020).

Gastric Antisecretory Activity

- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been investigated for their gastric antisecretory activity, providing insights into potential applications for gastrointestinal disorders (Sugiyama et al., 1989).

Mecanismo De Acción

Direcciones Futuras

The future directions for “3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one” could involve further optimization of the compound to serve as a new chemical entity for discovering new anticancer agents . This could be achieved by maintaining the common pharmacophoric features of several potent PI3K inhibitors .

Propiedades

IUPAC Name |

3-ethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-3-18-15(19)14-13(8-9-20-14)17-16(18)21-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZTVEJEXOQVRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butylbenzo[b]furan-5-carboxylic acid](/img/structure/B2364950.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)

![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)

![3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2364970.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)